![molecular formula C11H12N4S2 B5678217 N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarbothioamide](/img/structure/B5678217.png)
N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compounds related to N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarbothioamide are part of a broader class of chemicals known for their complex molecular structures and potential applications in various fields of chemistry and material science. These compounds, often involving benzothiazole moieties, are synthesized through intricate chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as those involving benzothiazolyl-N-phenyl-2-pyridinecarbothioamide structures, is achieved through reactions that include the formation of palladium(ii) complexes. The synthesis involves specific conditions and reagents, leading to compounds with high stability constants and specific thermodynamic properties (Lawrence et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies reveal detailed insights into the molecular structure of these compounds, including bond lengths, bond angles, and dihedral angles, providing a comprehensive understanding of their three-dimensional conformation (Rybakov et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure. For example, the presence of a benzothiadiazole moiety can lead to the formation of complexes with metals such as palladium and copper, affecting their stability and reactivity. The kinetic and electrochemical properties of these complexes are studied to understand their potential applications and behavior in different chemical environments (Lawrence et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. These properties are determined using techniques such as X-ray diffraction and thermal analysis, providing insights into their stability and potential applications in different domains (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming complexes, and electrochemical behavior, are central to the applications of these compounds. Studies involving the synthesis and characterization of related compounds shed light on their reactivity patterns, stability, and interactions with various chemical agents (Akhtaruzzaman et al., 2002).
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S2/c16-11(15-5-1-2-6-15)12-8-3-4-9-10(7-8)14-17-13-9/h3-4,7H,1-2,5-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWKHRWNMQPEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.